![molecular formula C13H10OS2 B14139794 (5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol CAS No. 1211-41-2](/img/structure/B14139794.png)
(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is an organic compound belonging to the class of bithiophenes It is characterized by the presence of a but-3-en-1-yn-1-yl group attached to the 5-position of a 2,2’-bithiophene core, with a methanol group at the 5’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the But-3-en-1-yn-1-yl Group: The but-3-en-1-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated bithiophene derivative.
Addition of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where a formyl group is first introduced and then reduced to a hydroxymethyl group.
Industrial Production Methods
Industrial production methods for (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives, sulfonated derivatives.
科学的研究の応用
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of (5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5-(3-buten-1-ynyl)-2,2’-bithiophene: A closely related compound with similar structural features.
2,2’-Bithiophene: The parent compound without the but-3-en-1-yn-1-yl and methanol groups.
5-(But-3-en-1-ynyl)-2,2’-bithiophene: Another similar compound with slight structural variations.
Uniqueness
(5’-(But-3-en-1-yn-1-yl)-[2,2’-bithiophen]-5-yl)methanol is unique due to the presence of both the but-3-en-1-yn-1-yl group and the methanol group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1211-41-2 |
|---|---|
分子式 |
C13H10OS2 |
分子量 |
246.4 g/mol |
IUPAC名 |
[5-(5-but-3-en-1-ynylthiophen-2-yl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C13H10OS2/c1-2-3-4-10-5-7-12(15-10)13-8-6-11(9-14)16-13/h2,5-8,14H,1,9H2 |
InChIキー |
OWMCNWKJRDTTBD-UHFFFAOYSA-N |
正規SMILES |
C=CC#CC1=CC=C(S1)C2=CC=C(S2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


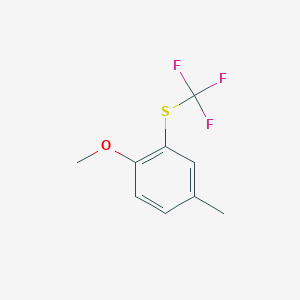
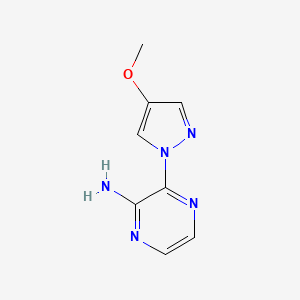
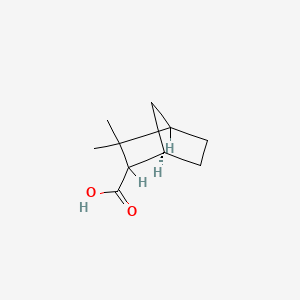
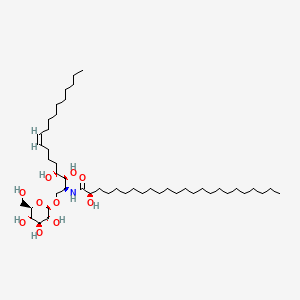
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
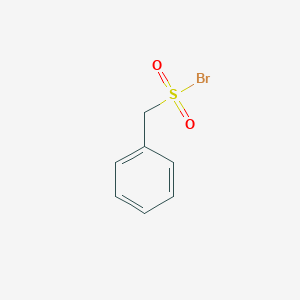
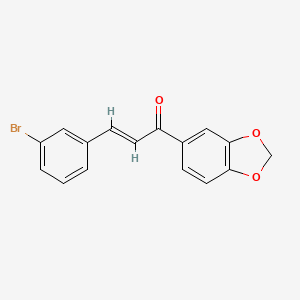
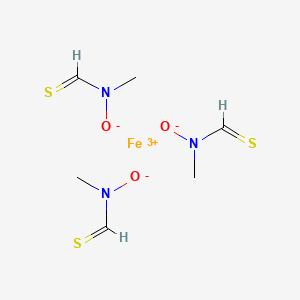
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
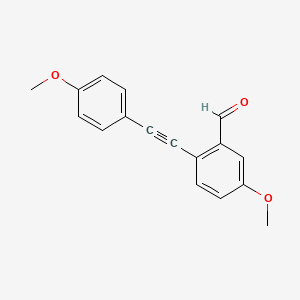
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)

![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
